molecular formula C18H26O12 B147462 Sorbitol hexaacetate CAS No. 7208-47-1

Sorbitol hexaacetate

Cat. No. B147462
CAS RN: 7208-47-1
M. Wt: 434.4 g/mol
InChI Key: NJVBTKVPPOFGAT-XMTFNYHQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sorbitol hexaacetate is a derivative of sorbitol, a sugar alcohol that is widely used in various industries. Sorbitol itself is a natural compound that can be found in fruits and is commercially produced from renewable biomass resources. It has applications ranging from food sweeteners to pharmaceutical carriers and cosmetic emulsion stabilizers .

Synthesis Analysis

The synthesis of sorbitol derivatives can be complex, involving multiple steps and the use of chiral sources to achieve the desired stereochemistry. For instance, the synthesis of D-sorbitol was demonstrated using a procedure that involved the coupling of trans-1-iodo-2-hexene with (S,S)-hydrobenzoin stannylene acetal, followed by regio- and stereoselective transformations . Although this particular study does not directly describe the synthesis of sorbitol hexaacetate, the methodologies used for synthesizing D-sorbitol could potentially be adapted for the synthesis of sorbitol hexaacetate.

Molecular Structure Analysis

The molecular structure of sorbitol hexaacetate would consist of the sorbitol backbone with six acetyl groups attached to its hydroxyl groups. This structure is likely to influence its physical and chemical properties, such as solubility and reactivity. The exact molecular structure analysis would require further studies that are not described in the provided papers.

Chemical Reactions Analysis

Sorbitol can undergo various chemical reactions due to its polyol nature. The acetylation of sorbitol to form sorbitol hexaacetate involves the substitution of the hydroxyl groups with acetyl groups. This process can significantly alter the reactivity of the molecule, making it suitable for different applications or as an intermediate in chemical synthesis. The provided papers do not detail the chemical reactions specific to sorbitol hexaacetate, but the synthesis of related compounds suggests that sorbitol can be chemically modified in multiple ways .

Physical and Chemical Properties Analysis

Sorbitol is known for its sweet taste and its stability under various conditions. It is also hygroscopic and can be used as a plasticizer. The physical and chemical properties of sorbitol hexaacetate would differ from those of sorbitol due to the presence of acetyl groups. These modifications could affect properties such as melting point, boiling point, solubility in different solvents, and reactivity towards other chemicals. The specific properties of sorbitol hexaacetate would need to be characterized through experimental studies, which are not covered in the provided papers .

Scientific Research Applications

Bio-hexane and Bio-Hexene Synthesis from Sorbitol

Sorbitol has been investigated for its potential in the synthesis of bio-hexane and bio-hexene. This process involves the conversion of sorbitol to 2-iodohexane using hydroiodic acid and formic acid, followed by gas-phase pyrolysis to produce bio-hydrocarbons including hexane and alkenes (Gunawan, Hudaya, & Soerawidjaja, 2021).

Sorbitol Production Enhancement via Metabolic Engineering

Enhancing sorbitol production in Lactobacillus plantarum through metabolic engineering showcases its application in the food industry. This process involves manipulating sorbitol-6-phosphate dehydrogenase genes to convert glucose into sorbitol efficiently (Ladero et al., 2007).

Sorbitol Uptake in Plant Physiology

Research on peach trees (Prunus persica) demonstrates that sorbitol uptake is regulated by glucose through the hexokinase pathway, revealing its importance in plant physiology and budbreak processes (Maurel et al., 2004).

Biotechnological Production of Sorbitol

The potential of Zymomonas mobilis in the biotechnological production of sorbitol from fructose and glucose is notable. This organism can produce sorbitol and gluconic acid in a single-step reaction, highlighting an innovative approach in biotechnology (Silveira & Jonas, 2002).

Sorbitol's Role in Plant Stress Responses

Studies indicate that suppressing sorbitol synthesis in apple leaves alters the global expression profile of stress response genes. This finding suggests a vital role for sorbitol in plant stress responses and carbohydrate metabolism (Wu et al., 2015).

Sorbitol as a Renewable Resource

Sorbitol is identified as one of the top 12 high-value-added building block intermediate chemicals derived from carbohydrates. It has a growing range of applications, including uses in the food, pharmaceutical, and cosmetic industries, underlining its significance as a renewable resource (Marques et al., 2016).

properties

IUPAC Name

[(2S,3R,4R,5R)-2,3,4,5,6-pentaacetyloxyhexyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O12/c1-9(19)25-7-15(27-11(3)21)17(29-13(5)23)18(30-14(6)24)16(28-12(4)22)8-26-10(2)20/h15-18H,7-8H2,1-6H3/t15-,16+,17-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJVBTKVPPOFGAT-XMTFNYHQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(C(C(C(COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@H]([C@H]([C@@H]([C@H](COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40884361
Record name D-Glucitol, 1,2,3,4,5,6-hexaacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40884361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sorbitol hexaacetate

CAS RN

7208-47-1
Record name Sorbitol hexaacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7208-47-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-Glucitol, 1,2,3,4,5,6-hexaacetate
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name D-Glucitol, 1,2,3,4,5,6-hexaacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40884361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexa-O-acetyl-D-glucitol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.808
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sorbitol hexaacetate
Reactant of Route 2
Reactant of Route 2
Sorbitol hexaacetate
Reactant of Route 3
Reactant of Route 3
Sorbitol hexaacetate
Reactant of Route 4
Reactant of Route 4
Sorbitol hexaacetate
Reactant of Route 5
Reactant of Route 5
Sorbitol hexaacetate
Reactant of Route 6
Reactant of Route 6
Sorbitol hexaacetate

Citations

For This Compound
171
Citations
HH Strain - Journal of the American Chemical Society, 1934 - ACS Publications
… Sorbitol Hexaacetate.— ¿-Sorbitol hexaacetate, prepared and recrystallized as described by … When distilled in high Vaetuffn the sorbitol hexaacetate melted at 101-102 corrected. Anal. …
Number of citations: 31 pubs.acs.org
J Liu, D Wang, K Chen, B She, B Liu… - … Applied Materials & …, 2020 - ACS Publications
… In this study, d-sorbitol hexaacetate (DSHA) is introduced as an additive for fabricating hole-conductor-free, fully printable MPSCs. The influence of DSHA on the optical, morphological, …
Number of citations: 6 pubs.acs.org
J Kopf, C Topf, M Morf, B Zimmer… - … Section C: Crystal …, 1991 - scripts.iucr.org
(IUCr) Structure of 1,2,3,4,5,6-hexa-O-acetyl-D-glucitol (sorbitol hexaacetate) Acta Crystallographica Section C Crystal Structure Communications 0108-2701 research papers (organic …
Number of citations: 10 scripts.iucr.org
CC Akoh, BG Swanson - Journal of the American Oil Chemists Society, 1989 - Springer
… Sorbitol hexaacetate and trehalose octaacetate were purchased from Sigma Chemical Co. (… that trehalose octaacetate (TOAC) and sorbitol hexaacetate (SOHA) were used as reactants …
Number of citations: 42 link.springer.com
PF Helgren, MA Thomas, JG Theivagt - Journal of Pharmaceutical Sciences, 1972 - Elsevier
… Approximate retention times for sorbitol hexaacetate and the internal standard were 460 and 830 sec., respectively. Precision of the GLC method for a typical 3% sorbitol solution was …
Number of citations: 6 www.sciencedirect.com
LW Georges, RS Bower… - Journal of the American …, 1946 - ACS Publications
Chromatography of Sugars and their Derivatives Page 1 Nov., 1946 Chromatography of Sugars and their Derivatives 2169 [Contribution from the Chemical Laboratory of The Ohio State …
Number of citations: 28 pubs.acs.org
WH McNeely, WW Binkley… - Journal of the American …, 1945 - ACS Publications
… The reagent was also suitable for the‘detection of the fully acetylated sugar alcohols, and the separation of {levo) -sorbitol hexaacetate from L-rhamnitol pentaacetate was …
Number of citations: 69 pubs.acs.org
TT Galkowski, PN Gauvin… - Journal of Agricultural and …, 1966 - ACS Publications
… The literature melting point for sorbitol hexaacetate is 99 (7). An x-ray powder diffraction diagram of the prepared hexaacetate was identical with that of authentic sorbitol hexaacetate. …
Number of citations: 9 pubs.acs.org
G Manius, FP Mahn, VS Venturella… - Journal of Pharmaceutical …, 1972 - Elsevier
A rapid and specific method is described for the determination of the concentration of sorbitol and mannitol in aqueous solutions. The procedure was also applied to sorbitol USP powder…
Number of citations: 19 www.sciencedirect.com
MJ Dennis, RC Massey, T Bigwood - Analyst, 1994 - pubs.rsc.org
… Ribitol pentaacetate and sorbitol hexaacetate eluted as well separated peaks after 7.3 and 10.0 min, respectively, and were identified by comparison of retention times with standard …
Number of citations: 9 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.